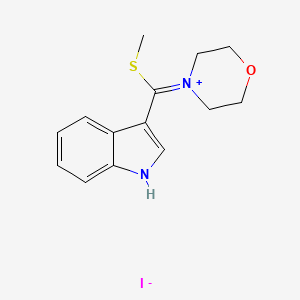
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide is a compound that features a morpholinium ion paired with an iodide ion. The structure includes an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are often found in compounds used to treat various disorders .
Méthodes De Préparation
The synthesis of Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide typically involves the reaction of indole derivatives with morpholine and methylthio compounds under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s indole moiety makes it relevant in studies related to cell biology and biochemistry.
Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide include other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Propriétés
Numéro CAS |
54921-48-1 |
|---|---|
Formule moléculaire |
C14H17IN2OS |
Poids moléculaire |
388.27 g/mol |
Nom IUPAC |
4-[1H-indol-3-yl(methylsulfanyl)methylidene]morpholin-4-ium;iodide |
InChI |
InChI=1S/C14H16N2OS.HI/c1-18-14(16-6-8-17-9-7-16)12-10-15-13-5-3-2-4-11(12)13;/h2-5,10H,6-9H2,1H3;1H |
Clé InChI |
QNHQRAFBDHAYJE-UHFFFAOYSA-N |
SMILES canonique |
CSC(=[N+]1CCOCC1)C2=CNC3=CC=CC=C32.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


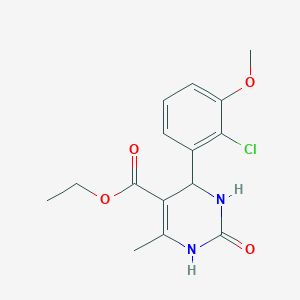
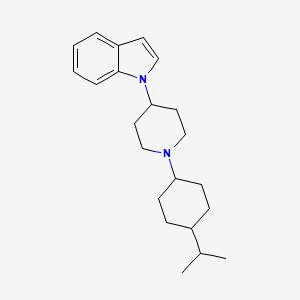
![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)
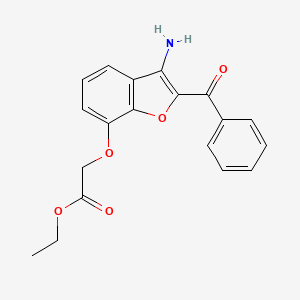
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)
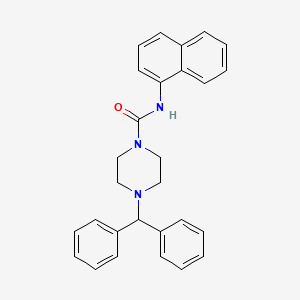
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
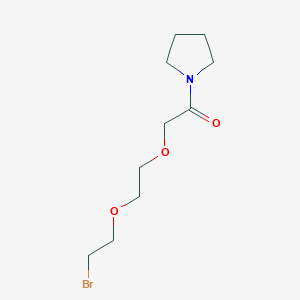

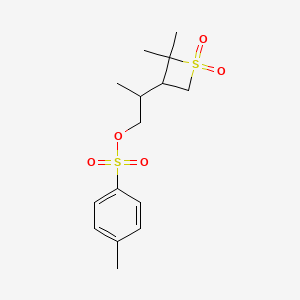

![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)
